Fmoc-NH-PEG6-CH2COOH, with the CAS number 437655-96-4, is a compound classified as a polyethylene glycol (PEG) linker. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, making it particularly useful in bioconjugation chemistry. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, facilitating its application in various biomedical fields, including drug delivery systems and antibody-drug conjugates (ADCs) synthesis .
The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the reaction of an α-amino acid with PEG under controlled conditions. The Fmoc group serves to protect the amine group during the synthesis process, while the terminal carboxylic acid is generated through specific reactions with appropriate reagents. This method allows for the production of high-purity compounds suitable for scientific applications .
Fmoc-NH-PEG6-CH2COOH participates in various chemical reactions:
The reaction conditions are typically optimized for pH and temperature to ensure high yields and purity of the resultant compounds.
Fmoc-NH-PEG6-CH2COOH functions primarily as a cleavable linker in antibody-drug conjugates. The mechanism involves:
This mechanism enhances targeted drug delivery while minimizing systemic toxicity, making it valuable in therapeutic applications.
Fmoc-NH-PEG6-CH2COOH has several significant applications:
Fmoc-NH-PEG6-CH2COOH features a tripartite architecture critical to its function in bioconjugation chemistry:
Table 1: Atomic Composition and Molecular Properties
| Property | Specification |
|---|---|
| Molecular Formula | C₂₉H₃₉NO₁₀ |
| Molecular Weight (g/mol) | 561.62 |
| Carbon Content | 62.02% |
| Hydrogen Content | 7.00% |
| Nitrogen Content | 2.49% |
| Oxygen Content | 28.49% |
| Exact Mass (Da) | 561.2574 |
The systematic nomenclature and linear notation for Fmoc-NH-PEG6-CH2COOH are defined as follows:
O=C(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)NCCOCCOCCOCCOCCOCCOCC(=O)O [3] [6] [10]. This string encodes molecular connectivity: Fmoc group → amide bond → PEG6 spacer → acetic acid terminus. Solubility Profile:
Stability Characteristics:
Table 2: Solubility and Stability Data
| Parameter | Condition | Value |
|---|---|---|
| Solubility in DMSO | 25°C | 100 mg/mL |
| Solubility in Water | 25°C | ~15 mg/mL |
| Solid-State Stability | –20°C, desiccated | >3 years |
| Solution Stability | DMSO, –20°C | 1 month |
| Purity Threshold | Vendor specifications | ≥95% (HPLC) |
Molecular Weight Verification:
PEG chain length directly modulates physicochemical behavior and application efficacy:
Table 3: Comparison of PEGₙ Analogues (n = 4, 6, 8, 12)
| Analogue | Molecular Weight (g/mol) | Aqueous Solubility | Key Applications |
|---|---|---|---|
| Fmoc-NH-PEG4-CH₂COOH | 473.52 | Low (<5 mg/mL) | Peptide synthesis |
| Fmoc-NH-PEG6-CH₂COOH | 561.62 | Moderate (15 mg/mL) | ADC/PROTAC linkers |
| Fmoc-NH-PEG8-CH₂COOH | 649.73 | High (25 mg/mL) | Solubility enhancement |
| Fmoc-NH-PEG12-CH₂COOH | 825.94 | Very high (50 mg/mL) | Nanoparticle functionalization |
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5